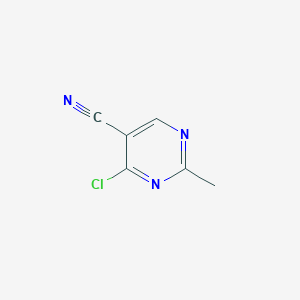

4-Chloro-2-methylpyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

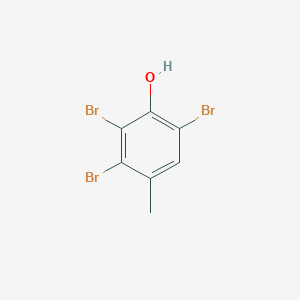

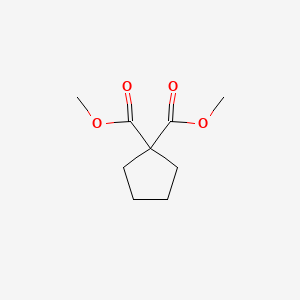

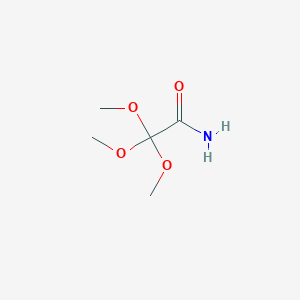

4-Chloro-2-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 . It is used as a building block in medicinal chemistry synthesis .

Synthesis Analysis

The synthesis of this compound involves a reaction with N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 80℃ for 12 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClN3/c1-4-9-3-5 (2-8)6 (7)10-4/h3H,1H3 . The molecular weight of the compound is 153.57 .Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . The compound’s water solubility is 1.39 mg/ml .Scientific Research Applications

Synthesis and Antibacterial Evaluation

4-Chloro-2-methylpyrimidine-5-carbonitrile has been studied in the context of synthesizing new chemical compounds with potential antibacterial properties. For instance, Rahimizadeh et al. (2011) explored the synthesis of Thiazolo[4,5-d]pyrimidines from related pyrimidine compounds, assessing their antibacterial efficacy (Rahimizadeh et al., 2011).

X-ray and Spectroscopic Analysis

This compound also plays a role in the development of materials analyzed through X-ray and spectroscopic methods. Jukić et al. (2010) synthesized and characterized a related pyridine derivative, providing insights into its structural features and optical properties (Jukić et al., 2010).

Development of Fused Pyrimidines

El-Reedy et al. (1989) investigated reactions involving a similar methylthiopyrimidine, leading to the synthesis of new fused pyrimidines. Such studies are crucial for expanding the range of pyrimidine-based compounds with various potential applications (El-Reedy et al., 1989).

Synthesis of Vitamin B1 Intermediates

The synthesis of intermediates for important vitamins like Vitamin B1 has been explored using derivatives of this compound. Zhao et al. (2012) described scalable processes for synthesizing 4-Amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in Vitamin B1 production (Zhao et al., 2012).

Anti-bacterial Activity Studies

Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from related pyrimidine compounds and evaluated their antibacterial activity, demonstrating the potential of these compounds in medicinal chemistry (Rostamizadeh et al., 2013).

Synthesis of Pyrimidine Derivatives

Edenhofer et al. (1975) focused on the Thorpe-Ziegler reaction to synthesize pyrimidine derivatives, showcasing the versatility of pyrimidine-based chemistry in producing various biologically relevant compounds (Edenhofer et al., 1975).

Antiproliferative Activity Evaluation

Awadallah et al. (2013) synthesized pyrimidine-based compounds with pyrazoline moiety and evaluated their antiproliferative activity against different cell lines, contributing to cancer research (Awadallah et al., 2013).

Safety and Hazards

The compound has a GHS07 signal word warning. The hazard statements include H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

4-chloro-2-methylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-9-3-5(2-8)6(7)10-4/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTCIXIDTLGBFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506550 |

Source

|

| Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38875-74-0 |

Source

|

| Record name | 4-Chloro-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)